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Mechanism of Action in Psoriasis Pathogenesis

SAR-20347 exerts its therapeutic effects by specifically interrupting the signaling of cytokines central to the

psoriasis inflammatory cascade, which is illustrated below.
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Figure: SAR-20347 inhibits JAK/STAT signaling to block psoriatic inflammation.

The JAK-STAT pathway is crucial for signaling from many cytokines [1] [2]. SAR-20347 is orally active
and acts by competitively binding to the ATP-binding site of these kinases, preventing the phosphorylation
and activation of downstream STAT proteins [3]. This mechanism is particularly effective in psoriasis

because it simultaneously targets multiple inflammatory axes.
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¢ Inhibition of the IL-23/IL-17 Axis: The IL-23 receptor signals through a TYK2/JAK2 pair [1] [2]. By
inhibiting TYK2, SAR-20347 disrupts the IL-23 signaling pathway, which is a master regulator of Th17
cell function. This leads to a downstream reduction in the production of IL-17 and IL-22, two cytokines
directly responsible for keratinocyte proliferation and the skin inflammation seen in psoriasis [4] [5].

¢ Direct Blockade of IL-22 Effects: IL-22 signaling is mediated by a receptor complex that utilizes
both TYK2 and JAK1 [5]. Dual inhibition of these kinases by SAR-20347 effectively blocks IL-22-
induced pathways, including the acute-phase reactant Serum Amyloid A (SAA). This directly
counteracts the disruptive effects of IL-22 on keratinocyte differentiation and barrier function [4] [3].

Experimental Evidence & Protocols

The following diagram and details outline the key experiments that define SAR-20347's activity.
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Figure: Key experimental workflows for characterizing SAR-20347.

Biochemical Kinase Inhibition Profiling

e Objective: To determine the potency and selectivity of SAR-20347 against JAK family members and
a broad panel of other kinases.

¢ Method: Kinase activity was measured using a radiolabeled ATP assay. Kinases were prepared in a
base reaction buffer, and varying concentrations of SAR-20347 in DMSO were added to the reaction
along with 33P-ATP. The reaction was incubated, spotted onto P81 filter paper, washed, and the signal
was quantified using a phosphorimager. ICso values were calculated using nonlinear regression [5].
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¢ Key Result: This assay confirmed SAR-20347 as a potent and selective inhibitor of TYK2 and JAK1
over JAK2 and JAKS [5] [6].

Cell-Based Signaling Assays

e Objective: To confirm the compound's ability to inhibit cytokine-induced signaling in a cellular context.

e Cell Lines/Preparations: NK-92 cells (for IL-12/TYK2 signaling), TF-1 cells, and primary human
CDA4+ or CD14+ cells [5].

e Protocol: Cells were plated in starvation medium, pre-incubated with SAR-20347 (0.5% DMSO) for
20 minutes at 37°C, and then stimulated with specific cytokines (e.g., IL-12, IL-6). Phosphorylation of
downstream STAT proteins (pSTAT4, pSTAT3) was measured using a multiplexed immunoassay
(MSD) [5] [7].

e Key Result: SAR-20347 potently inhibited IL-12-mediated STAT4 phosphorylation (ICso of 126 nM in
NK-92 cells), a TYK2-dependent event [5] [6].

In Vivo Psoriasis Model

¢ Objective: To evaluate the therapeutic efficacy of SAR-20347 in a disease-relevant model.

e Model: Imiquimod-induced psoriasis-like dermatitis in female C57BL/6 mice [4] [3].

e Dosing Protocol: Mice were administered vehicle or 50 mg/kg SAR-20347 by oral gavage 30
minutes prior to the application of 5% imiquimod cream. A second dose was given 5.5 hours after the
first. This treatment was repeated daily for 5 days [7] [3].

¢ Key Result: SAR-20347 treatment led to a striking decrease in disease pathology, including reduced
skin thickening, keratinocyte activation (measured by Ki-67), and lower mRNA levels of key pro-
inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial peptides [4] [5].

The quantitative results from these key cellular assays are summarized in the table below.

Cytokine
Assay Type . Measured Output ICso or Effect Cell System
Stimulus
Cellular IL-12 STAT4 126 nM [6] NK-92 cells
Signaling phosphorylation
Cellular IL-6 STAT3 345-407 nM [3] TF-1/CD14+
Signaling phosphorylation cells
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Cytokine
Assay Type . Measured Output ICso or Effect Cell System
Stimulus
Cytokine IL-12 IFN-y secretion Dose-dependent NK-92 culture
Production inhibition [6] media
In Vivo Signaling IL-22 Serum Amyloid A 44% reduction [3] Mouse model

(SAA)

Research Implications and Differentiation

SAR-20347 serves as an important tool compound in kinase inhibitor research. Its profile demonstrates that
dual inhibition of TYK2 and JAK1 is more effective in ameliorating psoriasis-like inflammation than
targeting TYK2 alone [4]. This suggests that a broader approach, blocking multiple cytokine pathways

simultaneously, may yield superior efficacy in complex autoimmune disorders.

This mechanism differentiates it from first-generation, less selective JAK inhibitors and highlights the
therapeutic potential of targeting specific kinase pairs. The subsequent development of highly selective
allosteric TYK2 inhibitors (like deucravacitinib) for clinical use was informed by foundational research with
compounds like SAR-20347, which helped validate TYK2 as a compelling drug target for immune-mediated
diseases [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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